molecular formula C19H23NO4S B11497210 Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate

Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate

Cat. No.: B11497210
M. Wt: 361.5 g/mol
InChI Key: OTOKFSCLVZSCLO-UHFFFAOYSA-N
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Description

Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzylsulfonyl group attached to an amino group, which is further connected to a propanoate ester. The compound’s structure imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with an amine to form the benzylsulfonamide intermediate. This intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-methoxybenzyl)amino]propanoate
  • Ethyl 3-[(2-methoxybenzyl)amino]propanoate
  • Ethyl 3-[(4-pyridinylmethyl)amino]propanoate

Uniqueness

Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where strong interactions with molecular targets are required, such as enzyme inhibition.

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 3-(benzylsulfonylamino)-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H23NO4S/c1-3-24-19(21)13-18(17-11-9-15(2)10-12-17)20-25(22,23)14-16-7-5-4-6-8-16/h4-12,18,20H,3,13-14H2,1-2H3

InChI Key

OTOKFSCLVZSCLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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